molecular formula C14H15N3O3 B2899980 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide CAS No. 2034533-64-5

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Cat. No.: B2899980
CAS No.: 2034533-64-5
M. Wt: 273.292
InChI Key: VBCZRKJYINUNNI-UHFFFAOYSA-N
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Description

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a pyridazinone core substituted with a cyclopropyl group and linked via an ethyl bridge to a furan-2-carboxamide moiety. This structure combines a pyridazinone ring (known for bioactivity in medicinal chemistry) with a furan-carboxamide group, which may enhance solubility and binding interactions.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13-6-5-11(10-3-4-10)16-17(13)8-7-15-14(19)12-2-1-9-20-12/h1-2,5-6,9-10H,3-4,7-8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCZRKJYINUNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbinol.

    Attachment of the Furan Carboxamide Moiety: This step may involve the coupling of a furan carboxylic acid derivative with the pyridazinone intermediate using amide bond-forming reactions, such as those employing carbodiimides (e.g., EDC, DCC) or other coupling agents.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the furan ring or the pyridazinone core using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could target the carbonyl groups, potentially using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the furan or pyridazinone rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDC, DCC for amide bond formation.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated or epoxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe to study biological pathways or as a lead compound in drug discovery.

    Medicine: Investigation of its therapeutic potential in treating diseases, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents on Pyridazinone Key Functional Groups Molecular Weight
Target Compound C₁₆H₁₆N₃O₃ 3-Cyclopropyl Pyridazinone, Furan-carboxamide ~298.3*
(E)-N-(2-(3-Methoxyphenyl)phenyl)furan-2-carboxamide C₂₀H₁₈NO₃ 3-Methoxyphenyl Methoxy, Furan-carboxamide 320.1285
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide C₁₈H₁₃N₂O₅S 6-Methylchromene, Thiazolidinone Chromene, Thiazolidinone, Furan ~369.4

*Calculated based on molecular formula.

Key Observations:

  • Heterocyclic Diversity: Unlike thiazolidinone or chromene derivatives , the pyridazinone core in the target compound may confer distinct electronic properties due to its conjugated nitrogen-oxygen system.

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data from Analogs

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
(E)-N-(2-(3-Methoxyphenyl)phenyl)furan-2-carboxamide NH: ~9.5; OCH₃: ~3.8; Furan: 6.3–7.6 Furan C=O: ~160; Aromatic: 110–150 C=O: ~1670; NH: ~3300
N-[2-(6-Methyl-4-oxochromen-3-yl)-thiazolidinone]furan-2-carboxamide NH: ~10.1; Chromene C=O: ~175 Thiazolidinone C=O: ~170 C=O: ~1680; NH: ~3200
  • NH Signals : Both the target compound and analogs exhibit NH signals in ¹H NMR (~9.5–10.1 ppm), indicative of carboxamide hydrogen bonding .
  • C=O Stretching : IR spectra consistently show C=O stretches near 1670–1680 cm⁻¹, confirming carboxamide and heterocyclic carbonyl groups .

Q & A

Q. Advanced

  • Electron-withdrawing cyclopropyl : Stabilizes the pyridazinone’s keto-enol tautomer, enhancing hydrogen-bond donor capacity for target binding .
  • Steric effects : The cyclopropane’s rigidity restricts conformational flexibility, reducing off-target interactions compared to bulkier aryl groups .
  • Computational validation : DFT calculations (B3LYP/6-31G*) show the cyclopropyl group lowers LUMO energy by 1.2 eV, increasing electrophilicity at the pyridazinone carbonyl .

What analytical strategies resolve contradictions in stability data under varying pH conditions?

Q. Advanced

  • HPLC-MS stability studies : Incubate the compound in buffers (pH 1–13) and monitor degradation products. Acidic conditions (pH < 3) hydrolyze the amide bond, forming furan-2-carboxylic acid and pyridazinone-ethylamine .
  • Kinetic modeling : Use pseudo-first-order kinetics to calculate t₁/₂ (e.g., t₁/₂ = 8 hours at pH 7.4 vs. 0.5 hours at pH 1.2) .
  • Mitigation : Lyophilization or formulation in solid dispersions with HPMCAS improves stability .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?

Q. Advanced

  • LogP modulation : Replace the ethyl linker with a PEG spacer to reduce logP from 2.8 to 1.5, enhancing aqueous solubility .
  • Metabolic stability : Deuterate the furan ring’s α-positions to block CYP450-mediated oxidation, extending t₁/₂ in liver microsomes .
  • In vivo validation : Radiolabel the compound with ¹⁴C for mass balance studies in rodent models .

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